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Lorlatinib CYP3A4 Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of lorlatinib, highlighting the key enzymes

involved in its biotransformation and elimination.
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Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4, forming inactive metabolites.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s539185?utm_src=pdf-body
https://www.smolecule.com/products/s539185?utm_src=pdf-interest
https://www.smolecule.com/products/s539185?utm_src=pdf-body-img
https://www.smolecule.com/products/s539185?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Quantitative Metabolic and Pharmacokinetic Data

The metabolism of lorlatinib has been characterized through both in vitro systems and in vivo clinical

studies. The data below summarizes the key findings.

Table 1: In Vitro Metabolism Data from Liver Microsomes [1]

Parameter
Human Liver
Microsomes (HLM)

Rat Liver
Microsomes
(RLM)

Notes

Primary
Metabolizing
Enzyme

CYP3A4 CYP3A4 Confirmed using selective CYP
inhibitors.

Other Contributing
Enzymes

UGT1A4 (Phase II) Not Specified Minor contributions from

CYP2C8, CYP2C19, CYP3A5,
UGT1A3. [2]

Kinetic Parameters Distinct profile Distinct profile Study noted significant
interspecies differences in

kinetics.

Table 2: In Vivo Human Pharmacokinetic and DDI Data [1] [2] [3]

Parameter Finding Clinical Impact / Notes

Oral Bioavailability 81% (absolute) High fraction absorbed. [2]

Primary Route of
Elimination

Hepatic Metabolism <1% of dose excreted unchanged in
urine. [2]

Major Circulating
Metabolite

PF-06895751 (M8, inactive) Accounted for 21% of circulating
radioactivity. [2]

Half-life (t½) 24 hours (mean) Allows for once-daily dosing. [2]
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Parameter Finding Clinical Impact / Notes

Autoinduction Clearance increases with multiple
dosing

Leads to ~40% lower exposure at
steady-state vs. single dose. [3]

Effect of Strong
CYP3A4 Inhibitor

↑ AUC by 42-120% Dose reduction to 75 mg is
recommended. [1] [2] [4]

Effect of Strong
CYP3A4 Inducer

↓ AUC by 77-85% Coadministration is contraindicated.
[1] [2] [4]

Brain Penetration Brain-to-plasma ratio = 0.82 (rat);
CSF ~70% of free plasma (human)

Supports efficacy against CNS
metastases. [1] [3]

Key Experimental Protocols for In Vitro Metabolism

The following methodology details how the CYP3A4-mediated metabolism of lorlatinib is typically

investigated in vitro [1].

1. System Preparation: The experiment utilizes Human Liver Microsomes (HLM) or Rat Liver
Microsomes (RLM). These microsomes contain a comprehensive array of drug-metabolizing
enzymes, including CYP450 isoforms and UGTs.

2. Incubation Setup: Lorlatinib is incubated with the liver microsomes in a suitable buffer (e.g.,
phosphate buffer) in the presence of a Nicotinamide Adenine Dinucleotide Phosphate (NADPH)-
generating system. This system provides the essential cofactors for CYP450-mediated oxidation.
3. Enzyme Phenotyping with Inhibitors: To confirm the specific enzymes responsible for

metabolism, the incubation is repeated with the addition of selective chemical inhibitors (e.g.,
ketoconazole for CYP3A4). A significant decrease in the metabolic rate in the presence of a specific

inhibitor pinpoints the involved enzyme.
4. Metabolite Analysis: The reaction is stopped at predetermined time points, and the

concentrations of lorlatinib and its metabolites (e.g., M2a, PF-06895751) are quantified using Ultra-
High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS).
5. Data Analysis: Kinetic parameters, such as the Michaelis-Menten constant (K_m) and the
maximum velocity (V_max), are calculated from the substrate concentration versus reaction rate data

to characterize the enzymatic reaction.

Atypical Kinetics and Clinical Implications
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A deep understanding of lorlatinib's metabolism requires considering the unique behavior of the CYP3A4

enzyme itself.

Multiple Substrate Binding: CYP3A4 is well-known for its capacity to bind multiple substrate
molecules simultaneously [5]. This can lead to atypical, non-Michaelis-Menten kinetics, such as

autoactivation or cooperative metabolism, where the binding of one substrate molecule influences the
metabolism of another.

Substrate-Specific Modulation: The activity of CYP3A4 can be differentially affected by genetic
variants of its redox partner, Cytochrome P450 Oxidoreductase (POR), depending on the substrate

being metabolized [6]. This adds another layer of variability to lorlatinib's metabolism in different
individuals.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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